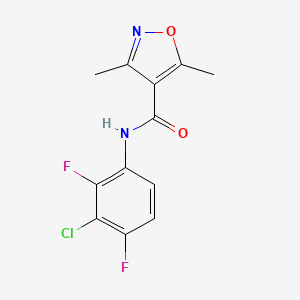
N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a membrane-bound ion channel that is activated by extracellular ATP and plays a key role in immune responses and inflammation. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
科学的研究の応用
Synthesis and Chemical Reactivity
A study presented the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and subsequent transformation into 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides, showcasing the chemical versatility of isoxazole derivatives for potential applications in agricultural chemistry and materials science (G. Yu et al., 2009).
Biological Evaluation and Molecular Docking
Novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamides, were synthesized and evaluated for antitumor activity, highlighting the potential of isoxazole derivatives in drug discovery and medicinal chemistry (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Materials Science
Aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain were synthesized, demonstrating the use of isoxazole derivatives in the development of polymers with specific thermal and solubility properties, which could be valuable for advanced material applications (S. Hsiao & Chou-Huan Yu, 1996).
Photophysical Properties
Investigations into the photodegradation of isoxazolidine fungicides in aqueous solutions provided insights into the environmental fate and phototransformation pathways of these compounds, with implications for agricultural chemistry and environmental science (P. Liu et al., 2012).
Antipathogenic Properties
Research on thiourea derivatives, including 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, explored their antipathogenic activities, suggesting the potential of isoxazole derivatives in developing new antimicrobial agents with specific mechanisms of action (Carmen Limban et al., 2011).
特性
IUPAC Name |
N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-5-9(6(2)19-17-5)12(18)16-8-4-3-7(14)10(13)11(8)15/h3-4H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHNFTGHMGRMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

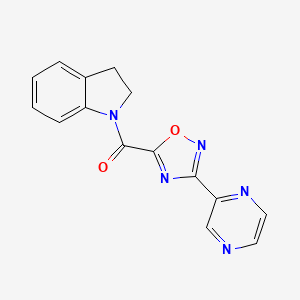
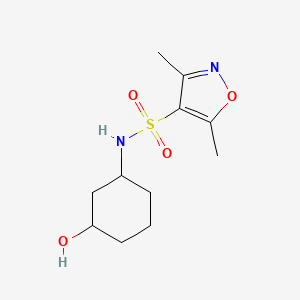
![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)
![tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B2673082.png)
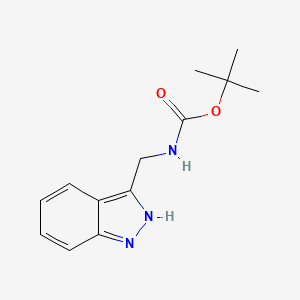
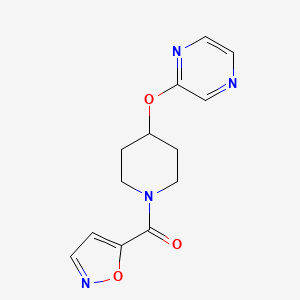
![N'-(4-chlorobenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2673087.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673090.png)
![2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B2673091.png)

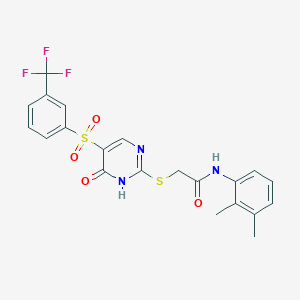
![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2673096.png)
